molecular formula C18H16N2O B14694498 2-Hydroxy-4-phenyl-6-phenethylpyrimidine CAS No. 27433-91-6

2-Hydroxy-4-phenyl-6-phenethylpyrimidine

Cat. No.: B14694498
CAS No.: 27433-91-6
M. Wt: 276.3 g/mol
InChI Key: PEXCKIFOPAELRZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-phenyl-6-phenethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenyl-6-phenethylpyrimidine typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of benzaldehyde, acetophenone, and urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-phenyl-6-phenethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and phenethyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of 2-oxo-4-phenyl-6-phenethylpyrimidine.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the compound.

Scientific Research Applications

2-Hydroxy-4-phenyl-6-phenethylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-phenyl-6-phenethylpyrimidine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, it can interact with DNA and RNA, affecting the replication and transcription processes.

Comparison with Similar Compounds

  • 2-Hydroxy-4-phenyl-6-methylpyrimidine
  • 2-Hydroxy-4-phenyl-6-ethylpyrimidine
  • 2-Hydroxy-4-phenyl-6-isopropylpyrimidine

Comparison: 2-Hydroxy-4-phenyl-6-phenethylpyrimidine is unique due to its phenethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the phenethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules .

Properties

CAS No.

27433-91-6

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

4-phenyl-6-(2-phenylethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C18H16N2O/c21-18-19-16(12-11-14-7-3-1-4-8-14)13-17(20-18)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,20,21)

InChI Key

PEXCKIFOPAELRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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